1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)
Brand Name: Vulcanchem
CAS No.: 2770-49-2
VCID: VC4644473
InChI: InChI=1S/C24H10O10/c25-19(11-1-7-15-17(9-11)23(29)33-21(15)27)31-13-3-5-14(6-4-13)32-20(26)12-2-8-16-18(10-12)24(30)34-22(16)28/h1-10H
SMILES: C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O
Molecular Formula: C24H10O10
Molecular Weight: 458.334

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

CAS No.: 2770-49-2

Cat. No.: VC4644473

Molecular Formula: C24H10O10

Molecular Weight: 458.334

* For research use only. Not for human or veterinary use.

1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) - 2770-49-2

Specification

CAS No. 2770-49-2
Molecular Formula C24H10O10
Molecular Weight 458.334
IUPAC Name [4-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyphenyl] 1,3-dioxo-2-benzofuran-5-carboxylate
Standard InChI InChI=1S/C24H10O10/c25-19(11-1-7-15-17(9-11)23(29)33-21(15)27)31-13-3-5-14(6-4-13)32-20(26)12-2-8-16-18(10-12)24(30)34-22(16)28/h1-10H
Standard InChI Key CXISKMDTEFIGTG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC(=O)C2=CC3=C(C=C2)C(=O)OC3=O)OC(=O)C4=CC5=C(C=C4)C(=O)OC5=O

Introduction

Structural and Chemical Properties

TAHQ (CAS No. 2770-49-2) is an aromatic diester dianhydride with the molecular formula C24H10O10\text{C}_{24}\text{H}_{10}\text{O}_{10} and a molecular weight of 458.33 g/mol . Its structure features two 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate groups symmetrically linked via a 1,4-phenylene backbone . This configuration imparts rigidity and thermal stability, as evidenced by its melting point of approximately 275°C .

Key spectroscopic identifiers include:

  • ¹H NMR (DMSO-d6d_6): Peaks at δ 8.46 (d, J=2.0J = 2.0 Hz), 8.38 (dd, J=8.0,1.6J = 8.0, 1.6 Hz), and 7.61 (dd, J=8.8,2.4J = 8.8, 2.4 Hz) .

  • ¹³C NMR: Carbonyl signals at δ 168.37 and 167.33 ppm, confirming the anhydride and ester functionalities .

Synthesis and Scalability

TAHQ is synthesized via controlled reactions involving phthalic anhydride derivatives. A common route involves the condensation of 1,3-benzofurandione-5-carbonyl chloride with phenolic compounds under anhydrous conditions . For example:

  • Step 1: 1,3-Benzofurandione-5-carbonyl chloride reacts with 1,4-bis(4-hydroxy-α,α-dimethylbenzyl)benzene in ethyl acetate at 0°C .

  • Step 2: Pyridine catalyzes the esterification, yielding TAHQ after purification .

Optimization parameters include:

  • Temperature: Reactions conducted below 5°C minimize side products .

  • Solvent: Ethyl acetate or NN-methyl-2-pyrrolidone (NMP) enhances solubility .

  • Yield: Industrial processes report yields >95% with purity verified via HPLC .

Applications in Poly(Ester Imide) Synthesis

TAHQ is a critical monomer for synthesizing poly(ester imide)s (PEIs), which are valued for their low dielectric constants (DkD_k) and dissipation factors (DfD_f). Recent studies highlight its role in next-generation electronics:

Dielectric Performance

  • PEI-NPDA Series: Copolymerizing TAHQ with naphthalene-2,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (NPDA) increases fractional free volume (FFV) from 0.18 to 0.24, reducing DkD_k to 2.6–2.8 at 10 GHz .

  • Alicyclic Modifications: Incorporating 10–20 mol% of alicyclic diamines (e.g., 1,4-cyclohexanediamine) lowers DkD_k to 2.6–2.9 while maintaining thermal stability (Tg>380T_g > 380^\circC) .

Thermal and Mechanical Properties

PEI CompositionTensile Strength (MPa)Elongation at Break (%)CTE (ppm/K)
TAHQ-TFMB (Baseline)132.48.515.7
TAHQ-NBDA (10 mol%)115.46.911.4
TAHQ-TCDDA (10 mol%)126.98.59.7

Data sourced from .

Interaction Studies and Compatibility

TAHQ exhibits favorable compatibility with polar aprotic solvents (e.g., NMP, DMF) but hydrolyzes in aqueous environments . Its anhydride groups react preferentially with primary amines, enabling covalent bonding in polymer matrices . In copolymer systems, TAHQ’s rigidity balances the flexibility of alicyclic monomers, optimizing mechanical performance .

Comparative Analysis with Structural Analogues

CompoundFunctional GroupsKey ApplicationsThermal Stability (°C)
TAHQDiester dianhydrideLow-DkD_k PEIs275 (mp)
Phthalic AnhydrideAnhydridePlasticizers, Resins131 (mp)
BPADABisphenol-A dianhydrideHigh-TgT_g Polyimides195 (mp)

mp = melting point .

Future Research Directions

  • High-Frequency Electronics: Scaling TAHQ-based PEIs for 5G/6G substrates .

  • Sustainable Synthesis: Exploring biocatalytic routes to reduce solvent waste .

  • Composite Materials: Integrating TAHQ into carbon-fiber-reinforced polymers for aerospace .

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